2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol
Description
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a cyclohexanol core substituted with a 3,3,3-trifluoropropenyl group at the 2-position.
Properties
Molecular Formula |
C9H13F3O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13F3O/c1-6(9(10,11)12)7-4-2-3-5-8(7)13/h7-8,13H,1-5H2 |
InChI Key |
BCDYNEWSLIGOJV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCCC1O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols. This reaction proceeds under mild conditions and yields the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form the saturated derivative.
Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanone.
Reduction: Formation of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoropropenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol with structurally related cyclohexanol derivatives:
Key Observations :
- Compared to 6-epi-shyobunol, the absence of a terpene backbone and presence of fluorine may reduce volatility and increase chemical reactivity .
Physicochemical Properties
- This aligns with the CNS-targeting properties of BAY-390 derivatives .
- Acidity: The hydroxyl group on cyclohexanol (pKa ~15–16) may be slightly more acidic than menthol due to electron-withdrawing effects of the CF₃ group .
- Thermal Stability : Fluorinated compounds like 24a () exhibit high thermal stability (99% purity post-synthesis), suggesting similar robustness for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
